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Introduction
The Hippo signaling pathway is a critical regulator of organ size, cell proliferation, and

apoptosis. Its dysregulation is implicated in various cancers. The core of the pathway consists

of a kinase cascade that ultimately phosphorylates and inhibits the transcriptional co-activators

YAP (Yes-associated protein) and TAZ (transcriptional co-activator with PDZ-binding motif).[1]

[2][3][4] When the Hippo pathway is inactive, YAP and TAZ translocate to the nucleus, where

they interact with transcription factors, primarily the TEAD family, to induce the expression of

genes that promote cell growth and inhibit apoptosis.[1][3] Given its central role in cell fate

determination, the Hippo-YAP/TAZ pathway is a key area of interest for therapeutic

intervention.

CRISPR-Cas9 genome-wide screening has emerged as a powerful and unbiased tool to

systematically identify novel regulators of complex biological processes like the Hippo pathway.

[5][6][7] By knocking out every gene in the genome, researchers can identify genes whose

loss-of-function leads to a specific phenotype, such as the activation or suppression of

YAP/TAZ activity. This application note provides a detailed protocol for a hypothetical CRISPR

knockout screen to identify novel regulators of the Hippo-YAP/TAZ signaling pathway.
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Caption: The core Hippo-YAP/TAZ signaling cascade.
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Caption: Workflow for a pooled CRISPR-Cas9 knockout screen.

Quantitative Data Summary
The following tables represent hypothetical data from a genome-wide CRISPR screen to

identify regulators of YAP/TAZ activity. The screen utilizes a cell line with a reporter for

YAP/TAZ nuclear localization.

Table 1: Top 5 Gene Knockouts Leading to Increased YAP/TAZ Activity

Gene Symbol Gene Name
Fold
Enrichment
(log2)

p-value Function

LATS1

Large tumor

suppressor

kinase 1

8.2 1.5e-8

Core Hippo

pathway kinase,

phosphorylates

YAP/TAZ.

LATS2

Large tumor

suppressor

kinase 2

7.9 2.1e-8

Core Hippo

pathway kinase,

phosphorylates

YAP/TAZ.

SAV1

Salvador family

WW domain

containing

protein 1

6.5 3.4e-7

Scaffold protein

for MST1/2

kinases.

NF2 Neurofibromin 2 5.8 1.2e-6

Upstream

regulator of the

Hippo pathway.

TAO1 Tao kinase 1 4.9 5.6e-6

Kinase that can

phosphorylate

and activate

MST1/2.

Table 2: Top 5 Gene Knockouts Leading to Decreased YAP/TAZ Activity
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Gene Symbol Gene Name
Fold Depletion
(log2)

p-value Function

YAP1
Yes-associated

protein 1
-7.5 4.2e-8

Transcriptional

co-activator, core

component.

WWTR1 (TAZ)

WW domain

containing

transcription

regulator 1

-7.1 6.8e-8

Transcriptional

co-activator, core

component.

TEAD1

TEA domain

transcription

factor 1

-6.8 1.9e-7

Transcription

factor partner for

YAP/TAZ.

CTGF

Connective

tissue growth

factor

-5.2 8.3e-6

Downstream

target and

potential

feedback

regulator.

ACTA2
Actin, alpha 2,

smooth muscle
-4.6 2.1e-5

Cytoskeletal

component,

influences

mechanical

sensing.

Experimental Protocols
Lentiviral sgRNA Library Production
This protocol describes the production of lentiviral particles for a pooled sgRNA library.

Materials:

Pooled sgRNA library in a lentiviral vector (e.g., lentiCRISPRv2)

HEK293T cells
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Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)

Transfection reagent (e.g., Lipofectamine 3000)

DMEM with 10% FBS

Opti-MEM

0.45 µm syringe filters

Procedure:

Cell Seeding: The day before transfection, seed HEK293T cells in 10 cm dishes so they

reach 70-80% confluency at the time of transfection.

Transfection:

For each 10 cm dish, prepare two tubes:

Tube A: Mix 10 µg of sgRNA library plasmid, 7.5 µg of psPAX2, and 2.5 µg of pMD2.G

in 500 µL of Opti-MEM.

Tube B: Dilute 30 µL of Lipofectamine 3000 in 500 µL of Opti-MEM.

Combine the contents of Tube A and Tube B, mix gently, and incubate for 15 minutes at

room temperature.

Add the transfection complex dropwise to the HEK293T cells.

Virus Harvest:

48 hours post-transfection, harvest the supernatant containing the lentiviral particles.

Centrifuge at 500 x g for 5 minutes to pellet cell debris.

Filter the supernatant through a 0.45 µm syringe filter.

Virus Titer: Determine the viral titer to ensure a multiplicity of infection (MOI) of 0.3-0.5 for the

screen. This is crucial to ensure that most cells receive only a single sgRNA.[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC8525197/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15597641?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Storage: Aliquot the virus and store at -80°C.

CRISPR Screen Execution
Materials:

Cas9-expressing target cells (e.g., MCF10A-Cas9)

Lentiviral sgRNA library

Polybrene

Puromycin (or other appropriate selection antibiotic)

Cell culture reagents

Procedure:

Transduction:

Seed the target cells at a density that will allow for logarithmic growth throughout the

experiment.

Transduce the cells with the sgRNA library at an MOI of 0.3-0.5 in the presence of 8 µg/mL

polybrene. Ensure a library coverage of at least 500 cells per sgRNA.[8]

Selection: 24 hours post-transduction, replace the media with fresh media containing the

appropriate concentration of puromycin to select for transduced cells. Maintain selection for

2-3 days until non-transduced control cells are all killed.

Initial Timepoint (T0): After selection, harvest a representative population of cells to serve as

the baseline sgRNA distribution (T0). A minimum of 500 cells per sgRNA should be collected.

Phenotypic Selection: Culture the remaining cells under conditions that will select for the

desired phenotype. For a Hippo pathway screen, this could involve culturing the cells to a

high density to activate the Hippo pathway. Cells with knockouts of negative regulators will

have a growth advantage.
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Final Timepoint (T-final): After a predetermined number of population doublings (typically 10-

14), harvest the final cell population.

sgRNA Sequencing and Data Analysis
Materials:

Genomic DNA extraction kit

PCR primers flanking the sgRNA cassette

High-fidelity DNA polymerase

Next-generation sequencing platform (e.g., Illumina)

Procedure:

Genomic DNA Extraction: Extract genomic DNA from the T0 and T-final cell pellets.

sgRNA Amplification: Amplify the sgRNA-containing region from the genomic DNA using a

two-step PCR protocol. The first PCR enriches for the sgRNA cassette, and the second adds

Illumina sequencing adapters and barcodes.[9]

Sequencing: Pool the barcoded PCR products and perform high-throughput sequencing.

Data Analysis:

Align the sequencing reads to the sgRNA library reference to obtain read counts for each

sgRNA.

Calculate the log2 fold change in abundance for each sgRNA between the T-final and T0

samples.

Use statistical methods (e.g., MAGeCK) to identify genes whose corresponding sgRNAs

are significantly enriched or depleted in the T-final population.
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Caption: Logical flow for the validation of candidate genes.

Following the primary screen, it is essential to validate the top candidate genes to confirm their

role in regulating the Hippo-YAP/TAZ pathway and to rule out off-target effects.

Protocol for Validation:

Individual Gene Knockout: For each candidate gene, design 2-3 new sgRNAs targeting

different exons.

Phenotypic Confirmation: Transduce Cas9-expressing cells with the individual sgRNAs and

confirm the expected phenotype (e.g., increased or decreased YAP/TAZ nuclear localization
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via immunofluorescence).

Molecular Validation:

Western Blot: Analyze the protein levels of key Hippo pathway components, including

phosphorylated and total YAP/TAZ.

qPCR: Measure the mRNA levels of known YAP/TAZ target genes (e.g., CTGF, CYR61).

Rescue Experiments: To confirm the specificity of the knockout, re-express the wild-type

version of the candidate gene in the knockout cells and assess whether the original

phenotype is reversed.

Conclusion
CRISPR-based functional genomics screens provide a powerful, unbiased approach to dissect

complex signaling pathways like the Hippo-YAP/TAZ cascade. The protocols and workflows

outlined in this application note offer a comprehensive guide for researchers to identify and

validate novel regulators, which can serve as potential therapeutic targets for a variety of

diseases, including cancer. The systematic nature of CRISPR screening accelerates the

discovery of new biology and provides a rich dataset for further mechanistic studies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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